4'-Chloro-3-(3,5-dimethylphenyl)propiophenone
Overview
Description
4'-Chloro-3-(3,5-dimethylphenyl)propiophenone is a useful research compound. Its molecular formula is C17H17ClO and its molecular weight is 272.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Oxidation Processes for Degradation
Research has highlighted the potential of advanced oxidation processes (AOPs) for the degradation of chlorophenols, including compounds structurally related to 4'-Chloro-3-(3,5-dimethylphenyl)propiophenone. One study demonstrates the use of UV and UV/persulfate processes to degrade 4-Chloro-3,5-dimethylphenol (PCMX), a compound with similar structural characteristics, in water. This study reveals the effectiveness of these processes in breaking down PCMX, highlighting the potential of AOPs in treating water contaminated with chlorophenols and similar compounds (Wei Li et al., 2020).
Photocatalytic Degradation in Environmental Matrices
Another study explores the photocatalytic degradation of various chlorophenols, including 4-chloro-3,5-dimethylphenol (CDMP), in simulated soil washing wastes. The research shows how the degradation kinetics correlate with the pollutants-micelle binding, suggesting that photocatalytic processes can be effectively used to remove such compounds from environmental matrices (M. Davezza et al., 2013).
Sonochemical Degradation for Environmental Remediation
Sonochemical degradation has been investigated as a method to mineralize aromatic organic pollutants, including chlorophenols. This method shows promise in degrading such compounds efficiently, indicating its potential for environmental remediation of water contaminated with chlorophenol derivatives (S. Goskonda et al., 2002).
Synthesis of Functionalized Compounds
Research into the synthesis of functionalized compounds using 4-chloro-3,5-dimethylphenol as a starting material has been reported. One study describes the efficient synthesis of functionalized 2-oxo-2H-chromenes, demonstrating the chemical versatility and potential applications of chlorophenols in organic synthesis (I. Yavari et al., 2004).
Environmental and Biological Impact Studies
The impact of phenolic compounds on microbial dehydrogenase activity has been studied, providing insights into the environmental and biological effects of chlorophenols and similar compounds. This research helps understand the toxicity of these compounds in wastewater treatment systems (C. O. Nweke et al., 2010).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCYONKMUSSWNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644893 | |
Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-56-8 | |
Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898780-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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